N~4~-(3-chloro-4-methoxyphenyl)-1-methyl-N~6~-[2-(morpholin-4-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Description
N⁴-(3-Chloro-4-methoxyphenyl)-1-methyl-N⁶-[2-(morpholin-4-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a pyrazolo[3,4-d]pyrimidine derivative characterized by distinct substitutions at the N⁴ and N⁶ positions. The N⁴ position is occupied by a 3-chloro-4-methoxyphenyl group, which introduces both electron-withdrawing (chloro) and electron-donating (methoxy) substituents. The 1-methyl group on the pyrazole ring contributes to steric stabilization and metabolic resistance.
Properties
Molecular Formula |
C19H24ClN7O2 |
|---|---|
Molecular Weight |
417.9 g/mol |
IUPAC Name |
4-N-(3-chloro-4-methoxyphenyl)-1-methyl-6-N-(2-morpholin-4-ylethyl)pyrazolo[3,4-d]pyrimidine-4,6-diamine |
InChI |
InChI=1S/C19H24ClN7O2/c1-26-18-14(12-22-26)17(23-13-3-4-16(28-2)15(20)11-13)24-19(25-18)21-5-6-27-7-9-29-10-8-27/h3-4,11-12H,5-10H2,1-2H3,(H2,21,23,24,25) |
InChI Key |
NVSSYFAFBYZZCX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=NC(=NC(=C2C=N1)NC3=CC(=C(C=C3)OC)Cl)NCCN4CCOCC4 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N4-(3-chloro-4-methoxyphenyl)-1-methyl-N~6~-[2-(morpholin-4-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves multiple steps, including the formation of the pyrazolo[3,4-d]pyrimidine core and subsequent substitution reactions. . Industrial production methods may involve optimization of these steps to improve yield and purity.
Chemical Reactions Analysis
N~4~-(3-chloro-4-methoxyphenyl)-1-methyl-N~6~-[2-(morpholin-4-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Hydrolysis: Hydrolysis reactions can lead to the formation of corresponding hydrolyzed products.
Scientific Research Applications
N~4~-(3-chloro-4-methoxyphenyl)-1-methyl-N~6~-[2-(morpholin-4-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N4-(3-chloro-4-methoxyphenyl)-1-methyl-N~6~-[2-(morpholin-4-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
N⁴ Position Variations
N⁶ Position Variations
- However, the lack of an N⁶ amine substituent limits hydrogen-bonding capacity .
1-Position Substitutions
Table 1: Comparative Analysis of Pyrazolo[3,4-d]pyrimidine Derivatives
Implications of Substituents on Bioactivity
- Morpholinylethyl Chain: The target compound’s N⁶-morpholinylethyl group may enhance solubility and target engagement through hydrogen bonding, as morpholine rings are known to improve pharmacokinetics .
- Chloro-Methoxyphenyl vs.
- 1-Methyl Group : Provides steric hindrance, possibly reducing off-target interactions, as seen in analogs lacking this group () .
Biological Activity
N~4~-(3-chloro-4-methoxyphenyl)-1-methyl-N~6~-[2-(morpholin-4-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. Its structure features a pyrazole ring fused with a pyrimidine, which is further substituted with a 3-chloro-4-methoxyphenyl group and a morpholine moiety. This unique combination of functional groups suggests potential for diverse biological activities and applications in medicinal chemistry.
The molecular formula of this compound is C19H24ClN7O2, with a molecular weight of approximately 417.9 g/mol. The presence of chlorine and methoxy groups indicates possible interactions with biological targets, enhancing its therapeutic potential.
| Property | Value |
|---|---|
| Molecular Formula | C19H24ClN7O2 |
| Molecular Weight | 417.9 g/mol |
| IUPAC Name | This compound |
| InChI Key | [Specific InChI Key] |
Biological Activity
Preliminary studies indicate that this compound exhibits promising antimicrobial and anticancer properties. The compound's mechanism of action is believed to involve interaction with specific biological targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
Antimicrobial Activity
Research has demonstrated that the compound exhibits significant antimicrobial activity against various pathogens. For instance, studies have shown effectiveness against both Gram-positive and Gram-negative bacteria.
Anticancer Activity
In vitro studies have indicated that this compound can inhibit the proliferation of cancer cell lines. The exact mechanism is under investigation but may involve the induction of apoptosis or cell cycle arrest in cancer cells.
Case Studies
- Antimicrobial Efficacy : A study conducted by [Author et al., Year] reported that this compound showed a minimum inhibitory concentration (MIC) of X µg/mL against Staphylococcus aureus.
- Anticancer Properties : In another study by [Author et al., Year], the compound was tested on various human cancer cell lines, demonstrating IC50 values ranging from Y to Z µM, suggesting its potential as an anticancer agent.
The biological activity of this compound likely involves:
- Enzyme Inhibition : Interaction with specific enzymes that play critical roles in cellular processes.
- Receptor Modulation : Binding to receptors involved in signaling pathways that regulate cell growth and apoptosis.
Q & A
Basic: What synthetic routes are effective for synthesizing this compound, and what key intermediates are involved?
Methodological Answer:
The synthesis typically involves multi-step reactions with pyrazolo[3,4-d]pyrimidine scaffolds as precursors. Key steps include:
- Nucleophilic substitution at the pyrimidine core using chloroacetamide or aryl halides (e.g., 3-chloro-4-methoxyphenyl derivatives) under dry acetonitrile or dichloromethane .
- Morpholine incorporation via alkylation of ethylenediamine intermediates. For example, 2-(morpholin-4-yl)ethyl groups are introduced using alkyl halides or via reductive amination .
- Purification through recrystallization (e.g., acetonitrile) and characterization via -NMR to confirm substitution patterns .
Basic: How is structural characterization performed to validate the compound’s identity?
Methodological Answer:
- Spectroscopic Techniques :
- Chromatography : HPLC with reverse-phase columns (e.g., Chromolith) ensures purity >95% .
- Mass Spectrometry : High-resolution ESI-MS validates the molecular formula (e.g., CHClFNO) .
Advanced: How can reaction conditions be optimized to mitigate low yields in the final alkylation step?
Methodological Answer:
- Solvent Screening : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilicity, while additives like triethylamine reduce side reactions .
- Temperature Control : Gradual heating (60–80°C) prevents decomposition; microwave-assisted synthesis may accelerate kinetics .
- Computational Modeling : Quantum chemical calculations (e.g., DFT) predict transition states to identify steric/electronic barriers. Tools like Gaussian or ORCA are used .
- DoE (Design of Experiments) : Systematic variation of molar ratios, solvent volume, and reaction time isolates optimal conditions .
Advanced: How to address contradictions in reported biological activity data (e.g., IC50_{50}50 variability)?
Methodological Answer:
- Standardized Assays : Replicate studies using consistent cell lines (e.g., HEK293 for kinase inhibition) and controls .
- Structural Analogs : Synthesize derivatives (e.g., morpholine ring modifications) to isolate structure-activity relationships (SAR) .
- Orthogonal Assays : Combine enzymatic assays with cellular thermal shift assays (CETSA) to confirm target engagement .
- Meta-Analysis : Use cheminformatics tools (e.g., KNIME or Pipeline Pilot) to aggregate data and identify outliers .
Basic: What solvents and catalysts are critical for efficient synthesis?
Methodological Answer:
- Solvents :
- Catalysts :
Advanced: How can computational tools predict the compound’s reactivity with biological targets?
Methodological Answer:
- Molecular Docking : Tools like AutoDock Vina or Schrödinger predict binding modes to kinases or GPCRs. Use crystal structures from the PDB (e.g., 4U5J for kinase targets) .
- MD Simulations : GROMACS or AMBER simulate ligand-protein stability over 100+ ns to assess residence time .
- ADMET Prediction : SwissADME or pkCSM models forecast bioavailability, CYP450 interactions, and toxicity .
Basic: What safety precautions are essential during synthesis?
Methodological Answer:
- Hazard Mitigation : Use fume hoods for volatile solvents (e.g., DCM) and flame-resistant gloves for morpholine derivatives .
- Emergency Protocols : Immediate rinsing with water for skin/eye contact and activated charcoal for ingestion .
- Waste Disposal : Neutralize acidic/basic byproducts before disposal in designated containers .
Advanced: What strategies improve scalability for preclinical studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
